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Compound of Interest

Compound Name: NBI-6024

Cat. No.: B10860019

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals investigating the
efficacy of NBI-6024 in humans.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the lack of efficacy of NBI-6024 in human clinical trials for
type 1 diabetes?

Al: The Phase 2 clinical trial, a randomized, placebo-controlled, dose-ranging study, concluded
that NBI-6024 did not improve or maintain beta-cell function in patients with recently diagnosed
type 1 diabetes.[1][2] Treatment with NBI-6024 at doses of 0.1, 0.5, or 1.0 mg did not lead to
any significant difference in the mean peak C-peptide concentration compared to the placebo
group after 24 months.[1][2] Furthermore, fasting, stimulated peak, and area under the curve
(AUC) C-peptide concentrations declined at a similar rate across all treatment groups and the
placebo group.[1][2]

Q2: Did NBI-6024 show any positive immunological effects in humans despite the lack of
clinical efficacy?

A2: A Phase I clinical study suggested that NBI-6024 treatment could shift the immune
response from a pathogenic Thl phenotype to a protective Th2 regulatory phenotype in
patients with recent-onset type 1 diabetes.[3][4] Specifically, there were significant increases in
interleukin-5 (a Th2 cytokine) responses and a dose-dependent reduction in the percentage of
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patients with Th1l responses.[3][4] However, these immunological changes did not translate into
clinical benefit in the larger Phase 2 trial, as there were no treatment-related changes in islet
antibodies or T-cell numbers.[1][2]

Q3: Were there any discrepancies between preclinical and clinical results for NBI-6024?

A3: Yes, there was a significant discrepancy. In nonobese diabetic (NOD) mice, a model for
human type 1 diabetes, subcutaneous injections of NBI-6024 substantially delayed the onset
and reduced the incidence of diabetes, both before and after disease onset.[5][6] The proposed
mechanism in mice was the induction of a Th2-type T-cell response that was cross-reactive
with the native insulin B-chain (9-23) peptide, thereby controlling the pathogenic Thl response.
[5][6] This therapeutic effect observed in mice was not replicated in the human Phase 2 clinical
trial.[1][2]

Q4: What were the key parameters of the Phase 2 clinical trial that demonstrated the lack of
efficacy?

A4: The trial involved 188 patients aged 10-35 with recently diagnosed type 1 diabetes.[1][2]
They were randomly assigned to receive subcutaneous injections of placebo or NBI-6024 at
doses of 0.1 mg, 0.5 mg, or 1.0 mg.[1] The treatment was administered at baseline, weeks 2
and 4, and then monthly for 24 months.[1][7] The primary endpoints were fasting, peak, and
AUC C-peptide concentrations during a 2-hour mixed-meal tolerance test, which were
measured every 3 months.[1]

Troubleshooting Guide

Issue: Replicating the intended immunological shift from Thl to Th2 response in human
subjects.

Possible Explanation:

While Phase 1 data suggested a shift towards a Th2 response, the more extensive Phase 2
trial did not show a significant impact on key immune markers like islet antibodies and T-cell
counts.[1][2][3] This could indicate that the induced Th2 response was insufficient to counteract
the autoimmune destruction of beta-cells in the established human disease context. The
complexity and heterogeneity of the human immune response to autoantigens in type 1
diabetes may be greater than that modeled in NOD mice.
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Experimental Recommendation:

Future studies with similar altered peptide ligands could incorporate more detailed and frequent
immunological monitoring. This might include a broader panel of cytokine assays, T-cell
receptor sequencing to track specific autoreactive T-cell clones, and assessment of regulatory
T-cell populations to better understand the nuances of the immune response to the therapeutic
agent.

Issue: Lack of translation from a successful animal model (NOD mice) to human clinical
efficacy.

Possible Explanation:

The specific immunodominant epitopes and the overall pathogenesis of type 1 diabetes can
differ between NOD mice and humans. NBI-6024 is an altered peptide ligand of the insulin B-
chain (9-23) peptide, which is a critical T-cell target in NOD mice.[5][6] While this epitope is also
relevant in humans, other autoantigens and epitopes may play a more dominant role in the
human disease process. Therefore, targeting a single epitope might not be sufficient to halt the
autoimmune attack in humans.

Experimental Recommendation:

For future therapeutic development, a multi-pronged approach targeting several key
autoantigens or a more generalized immunomodulatory strategy might be more effective.
Additionally, careful selection of patient populations based on their specific autoimmune profiles
could be considered.

Data Presentation

Table 1: Summary of Phase 2 Clinical Trial Results for NBI-6024
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NBI-6024 (0.1 NBI-6024 (0.5 NBI-6024 (1.0
mg) mg) mg)

Parameter Placebo

Number of
] 47 47 47 47
Patients

Mean Peak C-
peptide (pmol/ml)  0.54 0.59 0.57 0.48

at 24 months

Decline in C-
peptide

) ~60% ~60% ~60% ~60%
concentrations

over 24 months

Average Daily
Insulin Needs at Comparable Comparable Comparable Comparable
24 months

Changes in Islet
Antibodies and None None None None

T-cell Numbers

Data compiled from the Phase 2 clinical trial results.[1][2]
Experimental Protocols
Protocol: Phase 2 Clinical Trial for NBI-6024

o Objective: To determine if repeated subcutaneous injections of NBI-6024 improve beta-cell
function in patients with recently diagnosed type 1 diabetes.[1]

» Study Design: A randomized, four-arm, placebo-controlled, dose-ranging, multicenter trial.[1]

o Patient Population: 188 patients aged 10-35 years with a recent diagnosis of type 1 diabetes.

[1][]

e Treatment Arms:
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Placebo

[e]

o

NBI-6024 (0.1 mg)

[¢]

NBI-6024 (0.5 mg)

[¢]

NBI-6024 (1.0 mg)

o Administration: Subcutaneous injections at baseline, weeks 2 and 4, and then monthly for a
total of 24 months.[1][7]

o Primary Efficacy Endpoint: Measurement of fasting, peak, and area under the curve (AUC)
C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT). MMTTs were
performed at 3-month intervals.[1]

e Secondary Endpoints:
o Average daily insulin needs.
o Glycemic control (HbA1c).
o Immune function parameters (islet antibodies, CD4 and CD8 T-cells).[1][2]

e Outcome: No significant difference was observed between the NBI-6024 treatment groups
and the placebo group in any of the primary or secondary endpoints.[1][2]

Visualizations
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Click to download full resolution via product page

Caption: Intended signaling pathway of NBI-6024.
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in Beta-Cell Function
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Caption: Phase 2 clinical trial workflow for NBI-6024.
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Preclinical Data (NOD Mice)
- Delayed diabetes onset

- Reduced diabetes incidence
- Th2 immune shift

Phase 1 Human Data
- Safe and well-tolerated
- Suggested shift to Th2 phenotype

Phase 2 Human Data
- No improvement in beta-cell function
- No reduction in insulin needs
- No significant change in immune markers

Conclusion: Lack of Efficacy in Humans

Click to download full resolution via product page

Caption: Logical flow from preclinical to clinical outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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